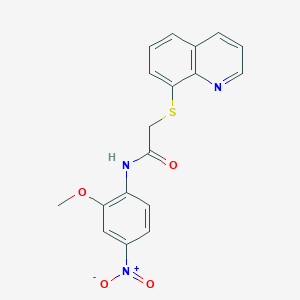

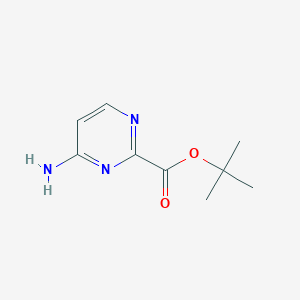

![molecular formula C20H15ClN2OS B2885976 7-(3-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105209-76-4](/img/structure/B2885976.png)

7-(3-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-(3-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the family of thienopyrimidines, which are known for their diverse biological activities.

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Activity

A study by Maddila et al. (2016) synthesized a series of derivatives including 7-(3-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one. These compounds were tested for their in vitro antibacterial and antifungal activities, showing significant effectiveness against various bacteria and fungi (Maddila et al., 2016). Similarly, Kahveci et al. (2020) reported the synthesis of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives with significant antibacterial and antifungal activities, especially against Candida fungus species (Kahveci et al., 2020).

Antimicrobial and Anti-inflammatory Agents

Tolba et al. (2018) synthesized new thienopyrimidine derivatives as antimicrobial and anti-inflammatory agents. These compounds exhibited remarkable activity towards fungi, bacteria, and inflammation (Tolba et al., 2018).

Microwave-assisted Synthesis

Hesse et al. (2007) demonstrated the efficient synthesis of thieno[2,3-d]pyrimidin-4-one derivatives using microwave irradiation, a method that offers rapid and efficient production of these compounds (Hesse et al., 2007).

Antiproliferative Activity

Atapour-Mashhad et al. (2017) evaluated new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives for antiproliferative activity. These compounds were tested against human breast cancer and mouse fibroblast nonmalignant cell lines, showing significant cytotoxic and proapoptotic effects (Atapour-Mashhad et al., 2017).

Anticancer Activity

A study by Grivsky et al. (1980) described the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a compound with significant activity against the Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).

Cytostatic and Antiviral Activities

Tichy et al. (2017) synthesized thieno-fused 7-deazapurine ribonucleosides with cytostatic and antiviral activities. These nucleosides exhibited low micromolar or submicromolar activities against a broad panel of cancer and leukemia cell lines and some antiviral activity against HCV (Tichy et al., 2017).

Antinociceptive and Anti-inflammatory Properties

Selvam et al. (2012) synthesized thiazolopyrimidine derivatives and evaluated their antinociceptive and anti-inflammatory properties. These compounds showed significant antinociceptive and anti-inflammatory activities, with minimal ulcerogenicity index (Selvam et al., 2012).

Eigenschaften

IUPAC Name |

7-(3-chlorophenyl)-3-[(4-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2OS/c1-13-5-7-14(8-6-13)10-23-12-22-18-17(11-25-19(18)20(23)24)15-3-2-4-16(21)9-15/h2-9,11-12H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGDSVCIOGRCAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2885896.png)

![9-(4-(dimethylamino)phenyl)-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2885897.png)

![2-{[(Tert-butoxy)carbonyl]amino}-4-hydroxypyridine-3-carboxylic acid](/img/structure/B2885898.png)

![N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2885901.png)

![2-Chloro-5-[1-(3-chloropyridin-2-yl)-3,6-dihydro-2H-pyridin-4-yl]pyridine](/img/structure/B2885907.png)

![N-(cyanomethyl)-2-[4-methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]-N-(prop-2-yn-1-yl)acetamide](/img/structure/B2885909.png)

![Ethyl 1-[(5-chloro-2-nitrophenyl)sulfonyl]-3-azetanecarboxylate](/img/structure/B2885912.png)

![N-[4-oxo-2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylquinazolin-3-yl]-2-phenylacetamide](/img/structure/B2885913.png)

![2-(1-methyl-1H-indol-3-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2885914.png)